molecular formula C9H19NO2 B1488197 1-(2-Ethoxyethyl)piperidin-3-ol CAS No. 1283140-44-2

1-(2-Ethoxyethyl)piperidin-3-ol

Cat. No.: B1488197
CAS No.: 1283140-44-2
M. Wt: 173.25 g/mol
InChI Key: YLFFZWHNHOCWHF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)piperidin-3-ol is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethoxyethyl group attached to the third carbon of the piperidine ring.

Biochemical Analysis

Biochemical Properties

1-(2-Ethoxyethyl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and prolonged neurotransmission . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels, which in turn affects learning and memory processes . In other cell types, such as muscle cells, it can modulate calcium ion channels, leading to changes in muscle contraction and relaxation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, resulting in increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmission and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to this compound has been shown to enhance synaptic transmission and improve cognitive function in neuronal cells . In in vivo studies, its effects on cellular function and behavior have been observed to persist for several weeks after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and improve memory retention in rodents . At higher doses, it can lead to adverse effects, such as muscle tremors and convulsions, due to excessive acetylcholine accumulation . The threshold for these toxic effects varies depending on the species and individual sensitivity, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites in the body . Additionally, this compound can influence the activity of enzymes involved in neurotransmitter synthesis and degradation, further modulating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is transported by specific carrier proteins and can accumulate in certain cellular compartments, such as the synaptic cleft and endoplasmic reticulum . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is primarily localized in the synaptic cleft, where it interacts with acetylcholinesterase and other neurotransmitter-related proteins . Additionally, it can be found in the endoplasmic reticulum and other intracellular compartments, where it modulates calcium ion channels and other signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyethyl)piperidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of piperidin-3-ol with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and the choice of solvents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)piperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

1-(2-Ethoxyethyl)piperidin-3-ol has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(2-hydroxyethyl)piperidin-3-ol

  • 1-(2-methoxyethyl)piperidin-3-ol

  • 1-(2-ethoxyethyl)piperidin-4-ol

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Properties

IUPAC Name

1-(2-ethoxyethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-12-7-6-10-5-3-4-9(11)8-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFFZWHNHOCWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.